AhR Antagonist Activity: 2,3',5-Trichlorobiphenyl vs. Potent Agonists TCDD and PCB 126
2,3',5-Trichlorobiphenyl functions as a weak AhR antagonist, with an IC50 of 2.43E+3 nM for inhibiting FICZ-induced AhR transcriptional activity in human HepG2 cells [1]. This contrasts sharply with the potent AhR agonism of dioxin-like compounds: 2,3,7,8-TCDD has an EC50 of ~0.021-0.16 nM in various cell lines [2], and PCB 126 has an EC50 of ~2.5 nM [3]. The ~150,000-fold lower potency of 2,3',5-Trichlorobiphenyl relative to TCDD underscores its distinct toxicological profile as a non-dioxin-like congener.
| Evidence Dimension | AhR Activity (Antagonism vs. Agonism) |
|---|---|
| Target Compound Data | IC50: 2.43E+3 nM (Antagonist) |
| Comparator Or Baseline | TCDD: EC50 ≈ 0.021-0.16 nM (Agonist); PCB 126: EC50 ≈ 2.5 nM (Agonist) |
| Quantified Difference | 2,3',5-Trichlorobiphenyl is approximately 15,000-150,000 times less potent as an AhR modulator than TCDD and 1,000 times less potent than PCB 126. |
| Conditions | Human HepG2 cells (antagonist assay); various cell lines for agonist comparators. |
Why This Matters
This data confirms the compound's classification as a non-dioxin-like PCB, which is critical for risk assessment and experimental design where dioxin-like activity must be excluded or minimized.
- [1] BindingDB. BDBM50525572. Antagonist activity at AhR in human HepG2 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50525572 View Source
- [2] Characterization of the marine medaka AHRs and the comparison with those of Japanese medaka in response to dioxin and additional AHR ligands. EC50 values for TCDD. https://scholar-cnki-net-443.webvpn.imac.edu.cn View Source
- [3] Evaluation of relative potencies for in vitro transactivation of the baikal seal aryl hydrocarbon receptor by dioxin-like compounds. EC50 for PCB126. PubMed, 2011. View Source
